

3,6-Dibromopyrazine-2-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dibromopyrazine-2-carboxylic acid

Cat. No.: B1456119

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of 3,6-Dibromopyrazine-2-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for **3,6-Dibromopyrazine-2-carboxylic acid** (CAS No: 957230-68-1). As a key building block in pharmaceutical research and the development of protein degraders, understanding its properties and potential hazards is critical for ensuring laboratory safety and experimental integrity.^[1] This document synthesizes data from safety data sheets of closely related structural analogs to establish a robust framework for risk mitigation. The procedures outlined herein are designed for researchers, chemists, and drug development professionals.

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for **3,6-Dibromopyrazine-2-carboxylic acid** is not extensively available, a reliable hazard profile can be constructed by examining its structural analogs, such as 3-Amino-6-bromopyrazine-2-carboxylic acid and 3,6-Dibromopyrazine-2,5-dicarboxylic acid.^{[2][3]} The consistent classification across these related compounds provides a strong basis for assessing the risks associated with the target molecule.

The compound is classified as follows:

Hazard Class	GHS Category	Hazard Statement	Signal Word
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Warning
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Warning
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	Warning
Specific Target Organ Toxicity — Single Exposure (Respiratory)	Category 3	H335: May cause respiratory irritation	Warning

Expert Analysis of Hazards:

- H302 (Harmful if swallowed): The primary risk is accidental ingestion. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[\[4\]](#)
- H315 (Causes skin irritation): As a halogenated carboxylic acid, the compound can cause localized inflammation upon contact with the skin. This necessitates the use of appropriate gloves and a lab coat to prevent direct contact.[\[5\]](#)
- H319 (Causes serious eye irritation): The crystalline or powdered nature of this solid poses a significant risk to the eyes. Direct contact can lead to serious irritation, demanding the mandatory use of safety glasses with side shields or chemical goggles.[\[6\]](#)
- H335 (May cause respiratory irritation): Fine powders of this compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation can irritate the respiratory tract, making it imperative to handle the material within a certified chemical fume hood.[\[5\]](#)

Physical and Chemical Properties

Understanding the fundamental properties of a compound is the first step in designing safe handling procedures.

Property	Value	Source
CAS Number	957230-68-1	[1]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1] [7]
Molecular Weight	281.89 g/mol	[1] [7]
Appearance	Solid (likely off-white or crystalline)	[6]
Storage	Room temperature, dry, inert atmosphere	[1]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk.

Primary Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source, providing a passive layer of protection.

- Chemical Fume Hood: All manipulations of **3,6-Dibromopyrazine-2-carboxylic acid**, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of the powdered solid.[\[5\]](#)
- Eyewash Station & Safety Shower: These must be located in close proximity to the workstation.[\[2\]](#) Their immediate availability is crucial for emergency first aid in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

- Eye Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the material. Wash hands thoroughly after removing gloves.[4]
- Skin and Body Protection: A standard laboratory coat must be worn at all times. Ensure it is fully buttoned to protect against accidental spills.[9]
- Respiratory Protection: If work outside of a fume hood is unavoidable (not recommended) or if significant dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[8]

Standard Operating Procedures for Safe Handling & Storage

Adherence to a validated protocol is key to preventing accidents and ensuring reproducible research.

Step-by-Step Handling Protocol

- Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
- Aliquotting: Gently tap the container before opening to settle the contents. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.
- Containment: Keep the container tightly closed when not in use to prevent contamination and accidental release.[5]
- Hygiene: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.[4][9]

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[5] Some suppliers recommend room temperature, while others suggest storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.^{[1][3]}
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or hazardous reactions.^[9]

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

Exposure Route	Protocol
Inhalation	Immediately remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor. ^{[5][9]}
Skin Contact	Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention. ^[6]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. ^{[5][9]}
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. ^[2]

Accidental Release Measures

- Evacuate: Clear the immediate area of all personnel.
- Ventilate: Ensure the area is well-ventilated (if safe to do so).
- Contain: Without creating dust, gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
- Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][6]
- Clean: Wipe the spill area with a damp cloth, ensuring all residue is removed.
- Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]
- Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide gas.[5][9]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

Waste from this material is classified as hazardous. All waste and contaminated packaging must be disposed of through a licensed waste disposal contractor.[2] Do not allow the material to enter drains or the environment. Adherence to local, regional, and national hazardous waste regulations is mandatory.[8]

Chemical Safety Workflow Visualization

The following diagram illustrates the logical workflow for assessing and mitigating risks when handling **3,6-Dibromopyrazine-2-carboxylic acid**. This process ensures that all safety

aspects are considered before any experimental work begins.

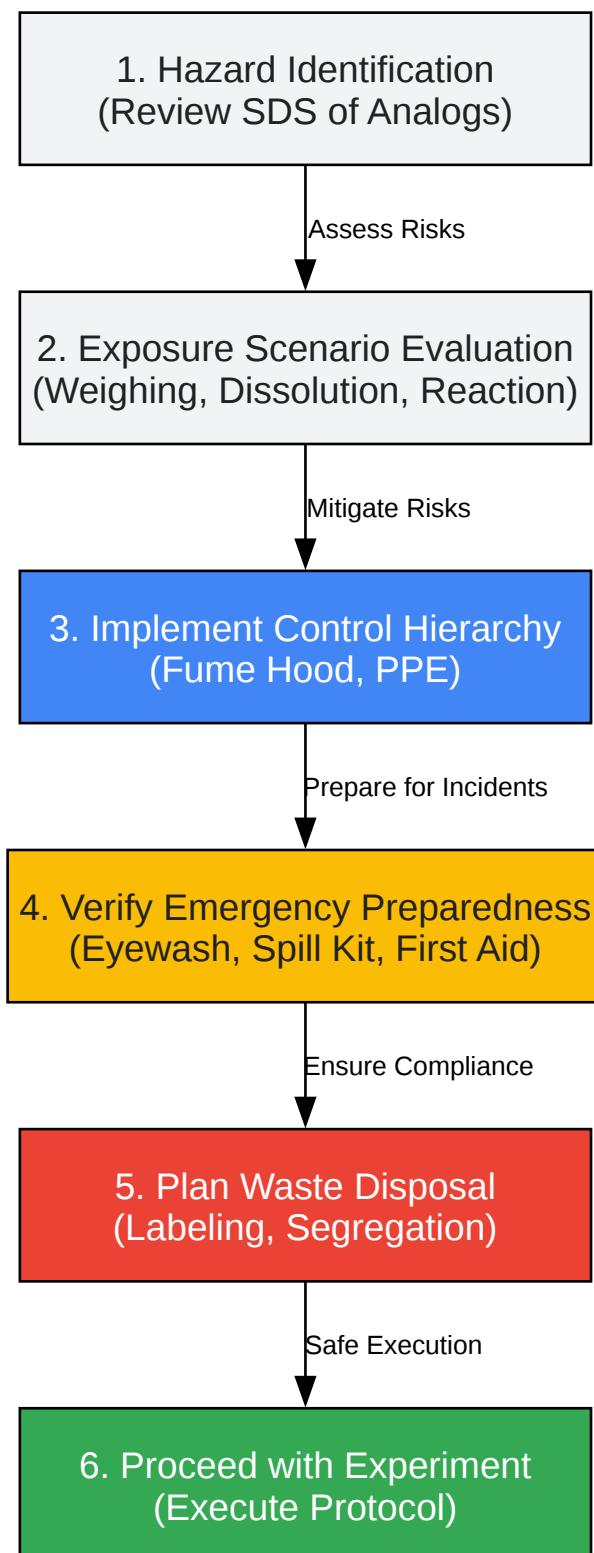


Figure 1: Risk Assessment & Mitigation Workflow

[Click to download full resolution via product page](#)

Caption: Risk Assessment and Mitigation Workflow for Chemical Handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 3,6-DibromoPyrazine-2,5-dicarboxylic acid | 960510-32-1 [amp.chemicalbook.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,6-Dibromopyrazine-2-carboxylic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1456119#3-6-dibromopyrazine-2-carboxylic-acid-safety-and-handling\]](https://www.benchchem.com/product/b1456119#3-6-dibromopyrazine-2-carboxylic-acid-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com